3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylicacid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) group .
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Nucleophilic Addition-Elimination: The Boc group can be added to the amine group through nucleophilic addition-elimination reactions.
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid.
Conditions: Ambient temperature, aqueous or organic solvents, mild acidic or basic conditions
Major Products
The major product formed from the deprotection of 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid is piperidine-4-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar in structure but with different functional groups.
(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester: An ester derivative with similar protective properties.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it highly valuable in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPNADJBZJSUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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